molecular formula C10H6Cl2N2 B2990737 2-(2,4-Dichlorobenzyl)malononitrile CAS No. 338965-08-5

2-(2,4-Dichlorobenzyl)malononitrile

Cat. No.: B2990737
CAS No.: 338965-08-5
M. Wt: 225.07
InChI Key: XBROKFPGLALJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,4-Dichlorobenzyl)malononitrile can be synthesized through the ammoxidation of 2,4-dichlorobenzyl chloride. This method involves the catalytic gas-phase ammoxidation of 2,4-dichlorobenzyl chloride at elevated temperatures, resulting in a higher yield compared to other methods . The reaction conditions typically include a temperature range of 300-400°C and the presence of a catalyst such as vanadium oxide or molybdenum oxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process is designed to be environmentally friendly, minimizing the generation of toxic by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorobenzyl)malononitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzonitriles.

    Oxidation Reactions: Products include dichlorobenzonitriles.

    Reduction Reactions: Products include dichlorobenzylamines.

Scientific Research Applications

2-(2,4-Dichlorobenzyl)malononitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorobenzyl)malononitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzonitrile
  • 2,4-Dichlorobenzyl chloride
  • 2,4-Dichlorobenzyl alcohol

Uniqueness

2-(2,4-Dichlorobenzyl)malononitrile is unique due to its dual nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in both research and industrial settings .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-2-1-8(10(12)4-9)3-7(5-13)6-14/h1-2,4,7H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBROKFPGLALJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using 4.46 g of (2,4-dichlorobenzylidene)malononitrile, 20 ml of tetrahydrofuran, and a suspension of 0.19 g of sodium borohydride in 5 ml of ethanol, and according to the process described in Reference Production Example 8, there was obtained 3.10 g of (2,4-dichlorobenzyl)malononitrile (the intermediate (13)).
[Compound]
Name
intermediate ( 13 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.